molecular formula C14H8Cl2N2OS B2920490 3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide CAS No. 932329-92-5

3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide

Cat. No.: B2920490
CAS No.: 932329-92-5
M. Wt: 323.19
InChI Key: IZGFEVNJVDTVDP-UHFFFAOYSA-N
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Description

3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a chemical compound with the molecular formula C13H8Cl2N2OS It is a benzamide derivative that contains both chloro and benzothiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide typically involves the reaction of 4-chloro-1,3-benzothiazol-7-amine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzothiazole ring can participate in redox reactions.

    Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chloro groups.

    Oxidation: Oxidized forms of the benzothiazole ring.

    Reduction: Reduced forms of the benzothiazole ring.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial effects.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-chlorophenyl)benzamide
  • N-(4-chlorobenzothiazol-2-yl)benzamide
  • 4-chloro-N-(4-chlorobenzothiazol-2-yl)benzamide

Uniqueness

3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is unique due to the specific positioning of the chloro groups and the benzothiazole ring. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by the presence of chloro groups and a benzothiazole ring, has garnered attention in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C13H8Cl2N2SC_{13}H_{8}Cl_{2}N_{2}S, with a molecular weight of 305.18 g/mol. The compound's structure is significant for its biological interactions, particularly due to the electron-withdrawing effects of the chlorine atoms and the heterocyclic benzothiazole moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially modulating cellular processes.
  • Receptor Binding : It may bind to receptors that regulate signaling pathways, influencing cellular responses.

Research indicates that compounds with similar structures have shown anti-inflammatory and antimicrobial properties, suggesting potential applications in drug development targeting these areas .

Antimicrobial Properties

Studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents has been linked to enhanced antimicrobial potency .

Anti-inflammatory Effects

Research indicates that benzothiazole derivatives can exhibit anti-inflammatory activity. This is often assessed through their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The mechanism likely involves modulation of signaling pathways associated with inflammation .

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various studies. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through multiple mechanisms, including cell cycle arrest and apoptosis induction .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study demonstrated that a related benzothiazole compound exhibited an MIC (Minimum Inhibitory Concentration) value of 20 μM against S. aureus, indicating strong antibacterial activity .
Anti-inflammatory Activity Research showed that similar compounds could reduce levels of TNF-α and IL-6 in vitro, suggesting potential for treating inflammatory diseases .
Anticancer Activity A study found that a related compound induced apoptosis in human breast cancer cells with an IC50 value of 15 μM, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-9-3-1-2-8(6-9)14(19)18-11-5-4-10(16)12-13(11)20-7-17-12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGFEVNJVDTVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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